

ReactionAI Support Hub: Machine Learning for Reaction Optimization

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Compound of Interest

Compound Name: *5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid*

CAS No.: *1369096-46-7*

Cat. No.: *B1432501*

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Status: Operational Current Version: 2.4.1 (Active Learning Module) Operator Level: Senior Application Scientist

Welcome to the ReactionAI Technical Support Center

This guide is not a textbook; it is a field manual for researchers encountering friction while deploying Machine Learning (ML) to optimize chemical reactions. Whether you are struggling with data scarcity, model convergence, or experimental validation, this document provides diagnostic workflows and solutions based on field-proven methodologies.

Quick Navigation (Troubleshooting Modules)

Module	Core Issue	Common Symptom
[01] Data & Featurization	Input Quality	"My model's predictions are no better than random guessing."
[02] Model & Algorithm	Surrogate Fidelity	"The model is overfitting or underestimating uncertainty."
[03] Active Learning Loop	Acquisition Strategy	"The system keeps suggesting the same conditions (getting stuck)."
[04] Experimental Integration	Hardware/Batching	"The suggested conditions are physically impossible to run."

Module 01: Data & Featurization (The Input Layer)

Issue: The most common failure mode in reaction optimization is not the algorithm, but how the chemistry is represented to the computer.

Q: Why does my model fail to extrapolate to new substrates?

Diagnosis: You are likely using One-Hot Encoding (OHE) for your reactants or catalysts. OHE treats molecules as distinct categories (Cat A \neq Cat B) with no understanding of why they are different. Solution: Switch to Physicochemical Descriptors.

- The Fix: Replace categorical labels with continuous vectors representing steric and electronic properties (e.g., Sterimol parameters, NBO charges, HOMO/LUMO energies). This allows the model to "learn" that a bulky phosphine behaves similarly to another bulky phosphine.

Protocol: Generating DFT Descriptors

- Conformer Generation: Use RDKit to generate 50+ conformers per molecule.
- Geometry Optimization: Run low-level DFT (e.g., B3LYP/6-31G*) on the lowest energy conformers.
- Feature Extraction: Extract specific properties:

- Global:[1][2][3] HOMO/LUMO, Dipole Moment.
- Atom-Specific: NMR shifts, partial charges at the reactive center, buried volume ().
- Normalization: Z-score standardize all features before feeding them into the model.



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Expert Insight: "Models trained on descriptors can predict yield for catalysts never seen during training. Models trained on OHE cannot." — See Doyle et al. (2018).[4][5][6]

Module 02: Model & Algorithm (The Engine)

Issue: Choosing the wrong surrogate model for your data size ().

Q: I only have 10-20 data points. Can I use Deep Learning?

A: Absolutely not. Neural Networks require massive datasets to converge. For reaction optimization (

), you must use Gaussian Processes (GP) or Random Forests (RF).

Comparison of Surrogate Models

Feature	Gaussian Process (GP)	Random Forest (RF)	Neural Network (NN)
Best for	10 – 500	50 – 2,000	> 5,000
Uncertainty	Native (Exact)	Approximate (Jackknife)	Poor / Requires Ensembles
Computational Cost	High ()	Low	High
Rec. Use Case	Bayesian Optimization	High-Throughput Screening	Retrosynthesis

Q: My Gaussian Process is overfitting (Variance is near zero everywhere).

Diagnosis: Your kernel (covariance function) is too flexible, or the noise parameter is too low.
Troubleshooting Steps:

- Check Kernel: If using a Radial Basis Function (RBF), check the length-scale. If the length-scale is very small, the model assumes every data point is independent (no learning).
- Regularization: Increase the "White Noise" kernel component. This tells the GP that experimental error exists (e.g., 5% yield error).
- Priors: Set a Gamma prior on the length-scale to penalize extreme values.

Module 03: The Active Learning Loop (The Driver)

Issue: Balancing Exploration (learning the landscape) vs. Exploitation (finding the peak).

Q: The model keeps suggesting conditions I know will fail, or it's just exploring random corners.

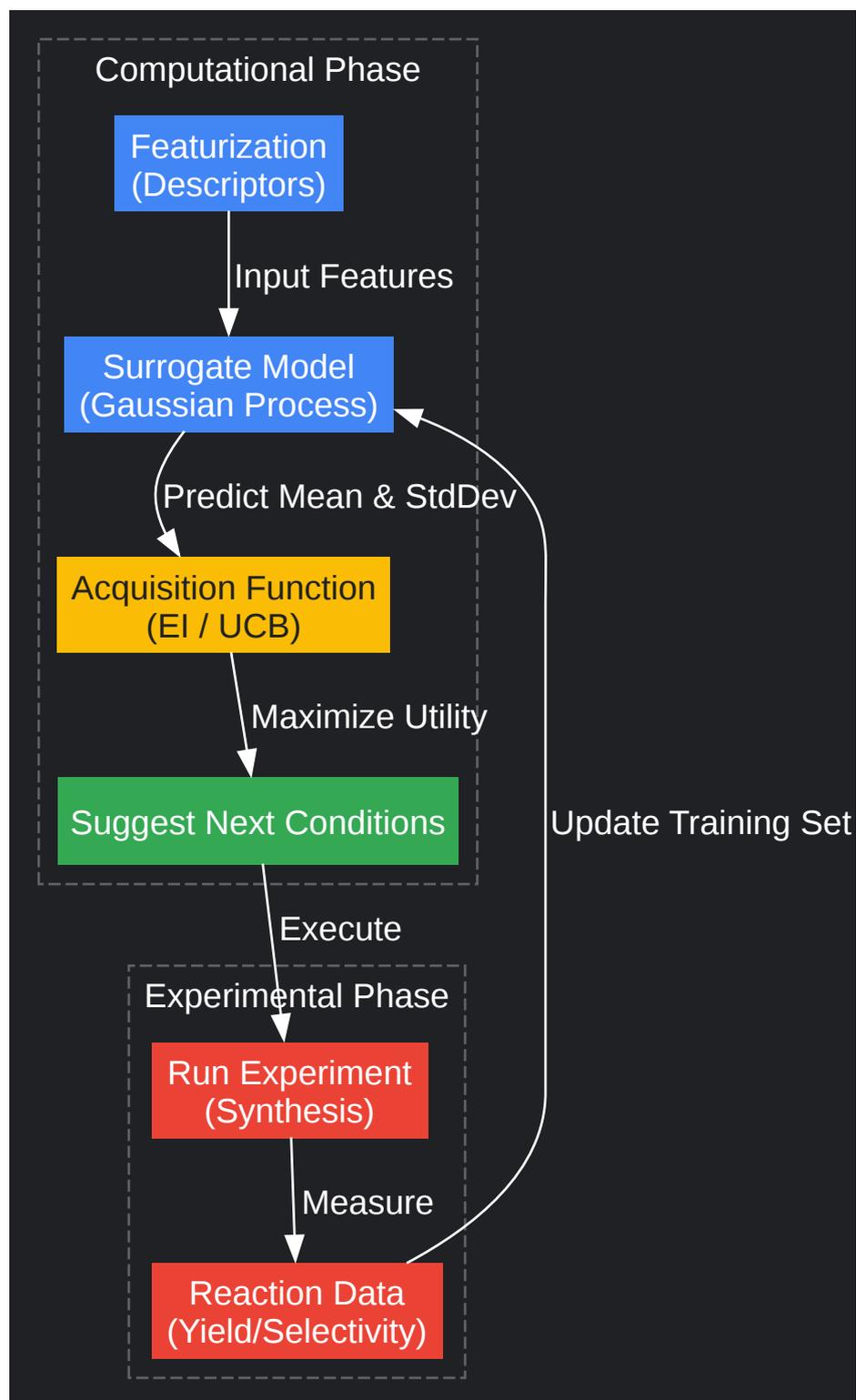
Diagnosis: This is an Acquisition Function misalignment.

- Too much Exploration: You are using "Max Variance" or purely uncertainty-based sampling.

- Too much Exploitation: You are using "Probability of Improvement" (PI) and getting stuck in a local maximum.

Solution: Use Expected Improvement (EI) or Upper Confidence Bound (UCB).

Visualizing the Closed-Loop Workflow The following diagram illustrates the iterative cycle of Bayesian Optimization for reactions.



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Caption: The Closed-Loop Bayesian Optimization Cycle. Data flows from experiment to model, which updates the acquisition surface to suggest the next optimal experiment.[7]

Module 04: Experimental Integration (The Reality)

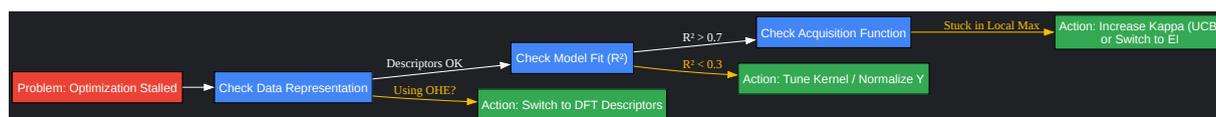
Q: The algorithm suggests a temperature of 103.4°C and 1.22 equiv of base. I can't pipet that.

Diagnosis: The search space is defined as continuous, but your hardware is discrete. Solution: Discretize the search space before optimization.

- Grid Definition: Define valid steps (e.g., Temp: [80, 100, 120], Base: [1.0, 1.5, 2.0]).
- Snap-to-Grid: Modify the acquisition function to only evaluate points on this pre-defined grid.
- Batch Mode: If you have a 96-well plate, do not run 1 reaction at a time. Use Batch Bayesian Optimization (e.g., Kriging Believer or Local Penalization) to select the top experiments simultaneously.

Troubleshooting Decision Tree

Use this logic flow to diagnose poor optimization performance.



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Caption: Diagnostic logic for identifying the root cause of optimization failure.

References

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